molecular formula C7H14O2S B1296327 4-(Propylsulfanyl)butanoic acid CAS No. 79313-53-4

4-(Propylsulfanyl)butanoic acid

Cat. No. B1296327
CAS RN: 79313-53-4
M. Wt: 162.25 g/mol
InChI Key: BFDYUYMNXYTUCS-UHFFFAOYSA-N
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Description

4-(Propylsulfanyl)butanoic acid is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a derivative of butanoic acid and contains a propylsulfanyl group. The propylsulfanyl group is known for its ability to modulate the activity of enzymes and receptors, making it an attractive target for drug development. In

Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates potential in optical gating for nanofluidic devices through synthetic ion channels. This application involves the decoration of channel inner surfaces with photolabile hydrophobic molecules, which, upon irradiation, transform into hydrophilic groups. This transformation facilitates UV-light-triggered transport of ionic species in aqueous solutions, with potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Catalytic Conversion for Chemical Synthesis

A study on the catalytic condensation of furfuryl alcohol with 1-butanol into butyl levulinate showcased propylsulfonic acid-functionalized mesoporous silica's superior performance over traditional phosphotungstate acid catalysts. This application is significant for chemical synthesis, offering a high yield and selectivity under relatively mild conditions (Carà et al., 2014).

Development of Potent Urease Inhibitors

Research into novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides involved 4-(1H-indol-3-yl)butanoic acid as a key intermediate. These compounds were evaluated for their in vitro inhibitory potential against the urease enzyme, highlighting their promise as therapeutic agents in drug design due to their potent inhibitory activity and mild cytotoxicity (Nazir et al., 2018).

Antimicrobial Activity of Novel Compounds

A study explored the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, revealing significant antimicrobial activity. The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values, showcasing their potential in antimicrobial applications (Zareef et al., 2008).

Green Synthesis of Spiro Derivatives

The grafting of 4-(sulfoamino)butanoic acid on γ-Fe2O3@SiO2 nanoparticles to produce a novel heterogeneous nanocatalyst facilitated the green synthesis of spiro derivatives. This research underscores the catalyst's utility in promoting efficient, atom-economic, and environmentally friendly synthetic routes under aqueous conditions, with excellent yields and recyclability (Mohammadi & Shaterian, 2018).

properties

IUPAC Name

4-propylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-2-5-10-6-3-4-7(8)9/h2-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDYUYMNXYTUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301970
Record name 4-(propylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Propylsulfanyl)butanoic acid

CAS RN

79313-53-4
Record name 4-(Propylthio)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79313-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 147637
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079313534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC147637
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147637
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(propylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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